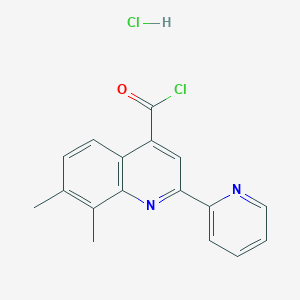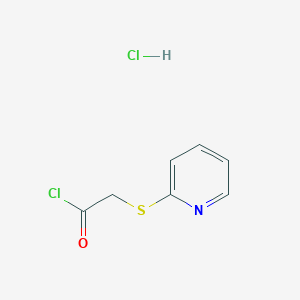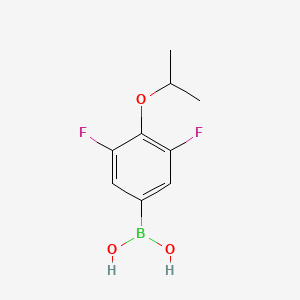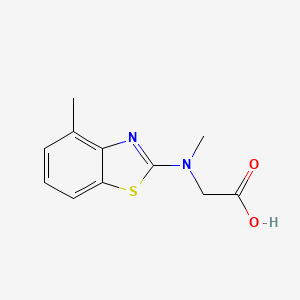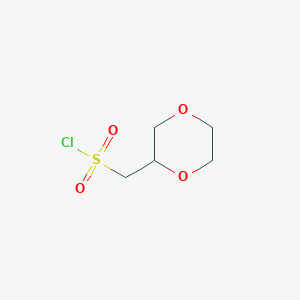
1,4-Dioxan-2-ylmethanesulfonyl chloride
Overview
Description
1,4-Dioxan-2-ylmethanesulfonyl chloride is a chemical compound with the empirical formula C5H9ClO4S . It has a molecular weight of 200.64 . This compound is a solid in form .
Molecular Structure Analysis
The SMILES string of 1,4-Dioxan-2-ylmethanesulfonyl chloride is ClS(=O)(=O)CC1COCCO1 . The InChI is 1S/C5H9ClO4S/c6-11(7,8)4-5-3-9-1-2-10-5/h5H,1-4H2 .Physical And Chemical Properties Analysis
1,4-Dioxan-2-ylmethanesulfonyl chloride is a solid . It has a molecular weight of 200.64 .Scientific Research Applications
-
Chemical Synthesis
-
Environmental Science
- 1,4-Dioxane has been detected in drinking water . It is used mainly as a stabilizer for 1,1,1-trichloroethane for transport in aluminum containers .
- The method of application in this case involves the use of Gas Chromatography/Mass Spectrometry (GC/MS) with Selected Ion Monitoring (SIM) to detect 1,4-Dioxane in drinking water .
- The results showed that 1,4-Dioxane has been detected in drinking water in the U.S. at a concentration of 1 µg/L .
-
Electrophilic Aromatic Substitution
-
Remediation and Treatment Technologies
- 1,4-Dioxane, a related compound, has been detected in groundwater, drinking water, and wastewater . It’s possible that 1,4-Dioxan-2-ylmethanesulfonyl chloride could be used in remediation and treatment technologies for these types of water .
- The specific methods of application would depend on the particular remediation or treatment technology being used .
- The outcomes would also depend on the specific remediation or treatment technology being used .
-
Pharmaceutical Industry
-
Material Science
properties
IUPAC Name |
1,4-dioxan-2-ylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c6-11(7,8)4-5-3-9-1-2-10-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHNSCZLGCNGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxan-2-ylmethanesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



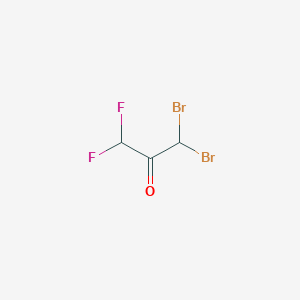
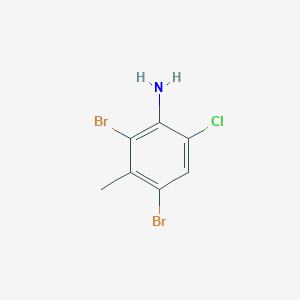
![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)
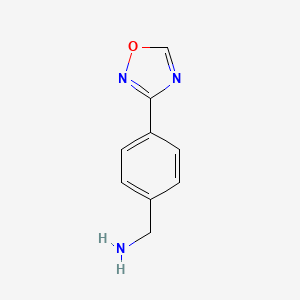
![Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate](/img/structure/B1426588.png)
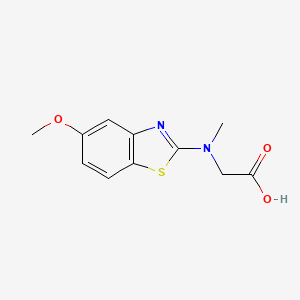
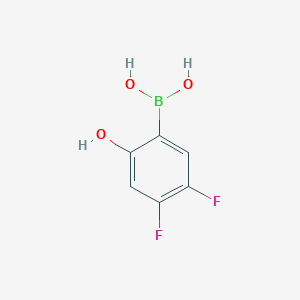
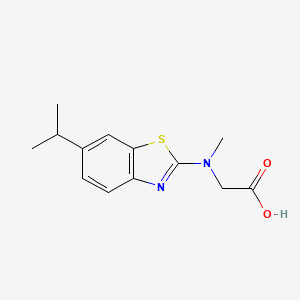
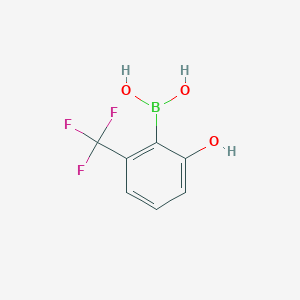
![4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1426598.png)
